4,5,6,7-Tetrahydrooxazolo[4,5-C]pyridine
Description
Contextualization within Fused Heterocyclic Chemistry and Its Research Significance
Fused heterocyclic compounds, which consist of two or more rings sharing atoms, form a cornerstone of modern chemistry. These structures are prevalent in pharmaceuticals, agrochemicals, and materials science due to their diverse and often unique chemical properties. cymitquimica.com The 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine scaffold belongs to this important class of molecules.
The research significance of this scaffold lies in its utility as a versatile intermediate for creating more complex molecules. smolecule.com The arrangement of nitrogen and oxygen heteroatoms within the fused bicyclic system provides specific electronic and steric properties that can be exploited in organic synthesis. The core structure is analogous to other well-studied fused pyridines, such as the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) nucleus, which is recognized as a critical core for the synthesis of various drug intermediates and active pharmaceutical ingredients. nih.govresearchgate.net The ability to functionalize the this compound core at various positions allows chemists to systematically modify its structure to achieve desired chemical properties and biological activities.
Overview of the Compound's Importance in Modern Chemical Biology and Medicinal Chemistry Research
In the fields of chemical biology and medicinal chemistry, the this compound framework is regarded as a privileged scaffold. This term refers to molecular structures that are capable of binding to multiple biological targets, making them a rich source for lead compound discovery in drug development. smolecule.com
Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5) Modulators One of the most significant applications of this scaffold has been in the development of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5). nih.gov These receptors are involved in numerous central nervous system (CNS) functions, and their modulation is a key strategy for developing treatments for neurological and psychiatric disorders. Researchers have synthesized and optimized a series of this compound derivatives, leading to the identification of potent and orally active mGluR5 NAMs. nih.gov One representative compound from this series demonstrated antidepressant-like effects in preclinical models, highlighting the therapeutic potential of this chemical class. nih.gov The optimization efforts successfully yielded compounds with favorable pharmacokinetic profiles, including long half-lives and high oral bioavailability in both rat and monkey models. nih.gov
Inhibitors of Other Key Enzymes The structural motif is also relevant in the design of inhibitors for other critical enzymes. For instance, related fused heterocyclic structures, such as benzoxazolone carboxamides, have been identified as promising inhibitors of acid ceramidase (AC). nih.govacs.org AC is a key enzyme in the metabolic pathway of sphingolipids, and its inhibition is a therapeutic strategy for certain lysosomal storage diseases like Gaucher's and Krabbe's diseases. acs.org The development of compounds based on a fused heterocycle linked to other chemical moieties demonstrates the versatility of such cores in targeting diverse enzyme families. nih.gov
Broader Biological Activities Derivatives of the this compound scaffold have been investigated for a range of other biological effects. For example, 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride has been studied for its potential anti-inflammatory and analgesic properties. smolecule.com This suggests that the core structure can be adapted to interact with biological targets involved in pain and inflammation pathways. smolecule.com The ability to use this compound as a tool in chemical biology helps researchers to probe and understand these complex cellular mechanisms. smolecule.com
Table 2: Examples of this compound Derivatives and Their Research Applications This is an interactive table. You can filter the data by typing in the search box.
| Derivative Class | Biological Target/Activity | Research Area | Source |
|---|---|---|---|
| Substituted 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridines | Metabotropic Glutamate Receptor 5 (mGluR5) | CNS Drug Discovery, Antidepressants | nih.gov |
| 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine | Anti-inflammatory, Analgesic | Pain and Inflammation Research | smolecule.com |
Structure
3D Structure
Properties
Molecular Formula |
C6H8N2O |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H8N2O/c1-2-7-3-5-6(1)9-4-8-5/h4,7H,1-3H2 |
InChI Key |
WWPXGTUOSHOGOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1OC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 4,5,6,7 Tetrahydrooxazolo 4,5 C Pyridine and Its Derivatives
Classical and Contemporary Synthetic Routes to the Core Scaffold
The construction of the 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine ring system can be achieved through various synthetic strategies, primarily involving the formation of either the oxazole (B20620) or the tetrahydropyridine (B1245486) ring as the key ring-closing step.
Cyclization Reactions of Appropriately Substituted Precursors
A predominant method for constructing fused heterocyclic systems like the this compound core involves the intramolecular cyclization of a suitably functionalized precursor. This often entails building a substituted tetrahydropyridine ring first, followed by the annulation of the oxazole ring.
A notable example is the synthesis of the isomeric 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol, known as Gaboxadol. The synthesis starts from pyrrolidin-2-one and proceeds through an intermediate, dimethyl or diethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate, which then undergoes cyclization to form the fused ring system. google.com This general approach of using a pre-formed, functionalized piperidine (B6355638) derivative is a cornerstone in the synthesis of such bicyclic structures.
For the oxazolo[4,5-c]pyridine (B1611411) series, a common strategy involves the cyclocondensation of 3-amino-4-hydroxypiperidine derivatives with carboxylic acids or their equivalents. The specific precursors can be synthesized through multi-step sequences, and the final cyclization is often promoted by dehydrating agents or by converting the carboxylic acid to a more reactive species.
In a related approach, the synthesis of 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives, which are Hsp90 inhibitors, has been reported. nih.gov While these are isoxazoles, the synthetic logic of building upon a tetrahydropyridine core is analogous.
Multicomponent Reaction Strategies for Fused Pyridine (B92270) Ring Systems
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. While specific MCRs leading directly to the this compound scaffold are not extensively documented, the synthesis of related fused pyridine systems via MCRs is well-established. For instance, the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction of an amidine, an aldehyde, and an isocyanide, is a powerful tool for creating fused imidazopyridines. researchgate.netnih.gov Modifications of such reactions could potentially be adapted for the synthesis of the target oxazolo-fused system.
The synthesis of pyrano[2,3-c]pyrazoles through a four-component reaction of a β-ketoester, hydrazine, malononitrile, and an aldehyde highlights the potential of MCRs in constructing fused six-membered rings. nih.govbeilstein-journals.org This strategy involves the initial formation of two key intermediates that subsequently undergo a Michael addition and cyclization. nih.gov
Regioselective and Stereoselective Synthesis Approaches for Derivatives
The control of regioselectivity and stereoselectivity is crucial when synthesizing derivatives with specific biological activities. In the context of fused pyridine systems, regioselectivity often arises during the cyclization step. For example, the Knorr synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines can lead to isomeric products, and controlling this has been a subject of extensive research. beilstein-journals.org
Stereoselective synthesis is particularly important when chiral centers are present, as is the case in many biologically active this compound derivatives. The synthesis of highly functionalized 2,3-dihydro-4-pyranones with three contiguous chiral centers has been achieved with high diastereo- and enantioselectivities using a chiral phosphine (B1218219) oxide catalyst. nih.gov This catalyst promotes a double aldol (B89426) reaction followed by a stereoselective cyclization. nih.gov Such catalytic asymmetric approaches are at the forefront of modern organic synthesis.
Advanced Synthetic Techniques and Process Optimization in Research
To improve efficiency, yield, and stereocontrol, advanced synthetic methods are continuously being developed. These include novel catalytic systems and enantioselective pathways.
Catalytic Methods in Oxazolo[4,5-c]pyridine Ring Formation
Catalysis plays a pivotal role in modern organic synthesis. While specific catalytic methods for the direct formation of the this compound ring are emerging, related systems offer valuable insights. For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyridines has been achieved under catalyst-free microwave conditions, showcasing a green and efficient approach. mdpi.com
The reduction of the aromatic oxazolo[4,5-c]pyridine core is a viable route to the tetrahydro derivative. Catalytic hydrogenation is a common method for such transformations. The reduction of imidazo[4,5-c]pyridine and google.comconicet.gov.arnih.govtriazolo[4,5-c]pyridine derivatives to their corresponding tetrahydro forms (spinaceamines and 2-azaspinaceamines) has been accomplished using reagents like nickel-aluminum alloy in aqueous alkali or formic acid with triethylamine. researchgate.net These methods could potentially be applied to the oxazolo[4,5-c]pyridine system.
Table 1: Catalytic Reduction Methods for Related Heterocycles
| Precursor | Reducing Agent/Catalyst | Product | Reference |
| Imidazo[4,5-c]pyridine derivatives | Formic acid/Triethylamine | 5-Formylspinaceamines | researchgate.net |
| 1-Substituted google.comconicet.gov.arnih.govtriazolo[4,5-c]pyridines | Nickel-aluminum alloy/aq. Alkali | 2-Azaspinaceamines | researchgate.net |
Development of Enantioselective Pathways for Chiral Derivatives
The development of enantioselective syntheses is critical for producing single-enantiomer drugs. Polymer-supported stereoselective synthesis has been employed to create tetrahydro-2H-oxazolo[3,2-a]pyrazin-5(3H)-ones, which are conformationally constrained peptidomimetics. conicet.gov.ar This solid-phase approach allows for the development of stereoselectivity in the newly formed asymmetric carbon. conicet.gov.ar
The synthesis of highly functionalized 2,3-dihydro-4-pyranones bearing three contiguous chiral centers has been achieved through a stereoselective process using a chiral phosphine oxide catalyst. nih.gov This method provides the products in good yields with high diastereo- and enantioselectivities. nih.gov Such strategies, focusing on catalyst-controlled asymmetric transformations, are highly desirable for the synthesis of chiral this compound derivatives.
Table 2: Enantioselective Synthesis of Related Heterocyclic Systems
| Target System | Key Strategy | Catalyst/Reagent | Stereoselectivity | Reference |
| Tetrahydro-2H-oxazolo[3,2-a]pyrazin-5(3H)-ones | Polymer-supported N-acyliminium ion cyclization | Acid-mediated | Diastereoselective | conicet.gov.ar |
| 2,3-Dihydro-4-pyranones | Double aldol reaction and cyclization | Chiral phosphine oxide | High diastereo- and enantioselectivity | nih.gov |
Scalable Synthetic Considerations for Research Production (e.g., Continuous Flow Reactors)
The transition from laboratory-scale synthesis to larger-scale research production of this compound and its derivatives necessitates the adoption of methodologies that are not only efficient and high-yielding but also safe and amenable to automation. Continuous flow chemistry has emerged as a powerful tool in this regard, offering significant advantages over traditional batch processing for the synthesis of heterocyclic compounds. While specific literature on the continuous flow synthesis of this compound is not extensively detailed, the principles and techniques are well-established for structurally related scaffolds, such as oxazoles and fused pyridine systems. These analogous systems provide a strong framework for developing scalable synthetic routes.
Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product consistency and yield. The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, enabling the safe execution of highly exothermic reactions. Furthermore, the ability to integrate in-line purification and analysis streamlines the production process, reducing manual handling and the potential for exposure to hazardous intermediates.
A key advantage of flow chemistry is the ability to handle hazardous reagents and intermediates safely. For instance, in the synthesis of related heterocyclic systems like 1,4,6,7-tetrahydro-5H- durham.ac.uknih.govnih.govtriazolo[4,5-c]pyridines, continuous flow methods have been successfully employed to manage the use of potentially explosive azides. nih.govnih.gov This approach minimizes the volume of hazardous material present at any given time, significantly enhancing the safety of the process.
Moreover, continuous flow setups can be readily automated, allowing for unattended operation and the rapid generation of material. Multipurpose mesofluidic flow reactors have been developed for the automated synthesis of 4,5-disubstituted oxazoles, demonstrating the capability to produce gram quantities of material on demand. durham.ac.uk Such systems can be configured for maximum flexibility, allowing for the efficient screening of reaction parameters and the incorporation of solid-supported reagents and catalysts to simplify purification. durham.ac.uk
The application of continuous flow technology to the synthesis of this compound would likely involve a multi-step sequence. Drawing parallels from the synthesis of related compounds, a hypothetical flow process could involve the initial formation of a key intermediate, followed by cyclization to form the oxazole ring, and subsequent modification or purification steps, all integrated into a continuous sequence.
For example, a two-step continuous-flow system has been designed for the synthesis of the 1,4,6,7-tetrahydro-5H- durham.ac.uknih.govnih.govtriazolo[4,5-c]pyridine scaffold, a close structural analog. nih.govnih.gov This process involves a cycloaddition step followed by an oxidation step. The optimization of this system revealed temperature-dependent regioselectivity, highlighting the precise control afforded by flow reactors. nih.gov The successful implementation of such a system for a related scaffold underscores the potential for developing a similar, scalable, and efficient continuous flow synthesis for this compound.
Table 1: Exemplary Continuous Flow Reaction Parameters for a Structurally Related Fused Pyridine System
| Parameter | Step 1: Cycloaddition | Step 2: Oxidation | Reference |
| Temperature | 60 °C or 130 °C (for regioselectivity control) | Ambient | nih.gov |
| Residence Time | Not specified | 2.7 min | nih.gov |
| Reagents | Azide precursor, alkyne | Magnesium monoperoxyphthalate (MMPP) | nih.gov |
| Yield | 48% (at 60 °C), 45% (at 130 °C) | Full conversion | nih.govnih.gov |
| Key Advantage | Safe use of azide, temperature-controlled regioselectivity | Avoidance of shock-sensitive oxidants | nih.gov |
This table presents data for the continuous-flow synthesis of 1,4,6,7-tetrahydro-5H- durham.ac.uknih.govnih.govtriazolo[4,5-c]pyridine, a structural analog, to illustrate the potential parameters for a scalable synthesis of this compound.
Chemical Transformations and Derivatization of the 4,5,6,7 Tetrahydrooxazolo 4,5 C Pyridine Scaffold
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Moiety
The reactivity of the pyridine segment within the 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine system is governed by the fundamental electronic properties of the pyridine ring. The nitrogen atom exerts an electron-withdrawing effect, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at positions ortho and para to the nitrogen (the C2 and C4 positions).
Electrophilic Substitution: Direct electrophilic substitution on the pyridine ring of the scaffold is generally challenging due to the deactivating nature of the ring nitrogen. When such reactions do occur, they are predicted to favor the C3 position (meta to the nitrogen), as this avoids the formation of a destabilized cationic intermediate with a positive charge on the electronegative nitrogen atom. Achieving electrophilic substitution typically requires harsh reaction conditions.
Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) is a more favorable process for functionalizing the pyridine moiety, provided a suitable leaving group is present at an activated position (C2 or C4). The reaction proceeds through a high-energy anionic intermediate (a Meisenheimer complex), which is stabilized when the negative charge can be delocalized onto the electronegative nitrogen atom. This stabilization is possible only when the nucleophile attacks at the C2 or C4 positions.
In related heterocyclic systems, such as isoxazolo[4,5-b]pyridines, intramolecular nucleophilic substitution of a nitro group has been utilized as a key step in the synthesis of the fused ring system itself. beilstein-journals.orgbeilstein-journals.org This highlights the potential for nucleophilic displacement reactions on appropriately substituted precursors to the this compound core.
Oxidation and Reduction Pathways of the Fused Heterocyclic System
The fused nature of the this compound scaffold allows for distinct oxidation and reduction reactions that can modify both the saturated and aromatic portions of the molecule.
Reduction Pathways: The pyridine ring of the scaffold can be fully or partially reduced to yield piperidine (B6355638) or tetrahydropyridine (B1245486) derivatives, respectively. These transformations are crucial for accessing a wider range of molecular shapes and biological activities.
One effective method for the complete reduction of pyridines to piperidines employs samarium diiodide (SmI₂) in the presence of water. clockss.org This system has been shown to rapidly reduce pyridine and its derivatives under mild, room-temperature conditions. clockss.org
| Substrate | SmI₂ (mol eq.) | H₂O (mol eq.) | Time (min) | Product | Yield (%) |
|---|---|---|---|---|---|
| Pyridine | 6 | 55 | 3 | Piperidine | 96 |
| Pyridine | 6 | 83 | 2 | Piperidine | 95 |
| 2-Methylpyridine | 6 | 28 | 6 | 2-Methylpiperidine | 89 |
| 2-Phenylpyridine | 6 | 28 | 6 | 2-Phenylpiperidine | 92 |
Alternatively, catalytic transfer hydrogenation offers a chemoselective route. Using a rhodium complex like [Cp*RhCl₂]₂ with a formic acid/triethylamine (HCOOH-Et₃N) mixture can yield either tetrahydropyridines or piperidines, depending on the substitution pattern of the starting pyridinium (B92312) salt. liv.ac.uk
Oxidation Pathways: Oxidation reactions can introduce unsaturation into the tetrahydropyridine ring. For the related 3-methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-one system, dehydrogenation has been investigated to create a C6-C7 double bond. arkat-usa.org This type of transformation is valuable for creating scaffolds that are masked precursors to more complex natural products. arkat-usa.org
Strategies for Functionalization and Scaffold Diversification
A primary strategy for introducing aromatic and heteroaromatic substituents onto the scaffold involves a two-step sequence: halogenation followed by a transition metal-catalyzed cross-coupling reaction.
Halogenation: In the analogous 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-one system, halogenation at the C7 position has been successfully demonstrated. arkat-usa.org Bromination can be achieved using N-bromosuccinimide (NBS) with a radical initiator, while iodination is possible with iodine and a base like potassium carbonate. arkat-usa.org The resulting 7-iodo derivative proved to be the most effective substrate for subsequent cross-coupling reactions. arkat-usa.org
Cross-Coupling Reactions: Once a halogenated scaffold is obtained, various cross-coupling reactions can be employed to form new carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction pairs the halo-scaffold with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) to introduce aryl or heteroaryl groups. mdpi.com
Sonogashira Coupling: To introduce alkynyl substituents, the halo-scaffold can be reacted with a terminal alkyne using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base like triethylamine. mdpi.com
These reactions provide a powerful toolkit for elaborating the core structure with diverse aromatic functionalities, enabling the exploration of structure-activity relationships.
| Reaction Type | Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Aryl-Br | Ar'-B(OH)₂ | Pd(PPh₃)₄ | K₂CO₃ | Ethanol |
| Sonogashira | Aryl-I | Alkynyl-H | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene |
Further diversification of the this compound scaffold can be achieved by chemically modifying functional groups attached to the core. Research on analogous systems provides a clear blueprint for these transformations.
For the isomeric 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridines, functionalization at both the N-5 position of the pyridine ring and the C-3 position of the isoxazole (B147169) ring has been explored. nih.gov For example, substitution at the N-5 position with a 2,4-resorcinol carboxamide and modification of a C-3 amide to a hydroxamic acid have been reported as crucial for biological activity. nih.gov
In the related 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (B62498) series, an exocyclic amino group at the C2 position serves as a versatile handle for derivatization. It can be readily reacted with reagents like methyl isothiocyanate or benzoylcyanamide to form thiourea (B124793) or guanidine (B92328) derivatives, respectively. google.com
| Reagent | Reaction Conditions | Product Type | Yield (%) |
|---|---|---|---|
| Methyl isothiocyanate | DMF, 0 °C to RT | Thiourea | 55 |
| Benzoylcyanamide | DMF, 70-110 °C | Acyl-guanidine | 78 |
| Isopropyl isothiocyanate | DMF, 0 °C to RT | Thiourea | 83 |
These examples demonstrate that standard functional group interconversions can be effectively applied to exocyclic moieties on the core scaffold, allowing for the fine-tuning of properties and the synthesis of targeted derivatives.
Molecular Mechanisms of Action and Biological Target Engagement Preclinical Studies
Interaction with G-Protein Coupled Receptors (GPCRs)
The central nervous system activity of compounds containing a pyridine (B92270) ring is well-documented, with the nitrogen atom playing a key role in their pharmacological profiles. nih.gov Derivatives of the 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine class have been specifically explored for their modulatory effects on metabotropic glutamate (B1630785) receptors.
The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating neuronal excitability and synaptic plasticity. nih.govnih.gov It is a significant target for therapeutic intervention in a variety of central nervous system (CNS) disorders. nih.govnih.gov Attenuation of mGluR5 signaling has shown promise in preclinical models for conditions such as anxiety and depression. nih.govnih.gov Molecules can modulate the receptor's activity by binding to the primary (orthosteric) site or to a secondary (allosteric) site. nih.gov Allosteric modulators, which bind to a topographically distinct site, offer the potential for greater subtype selectivity. nih.gov
Derivatives of this compound have been designed, synthesized, and characterized as potent negative allosteric modulators (NAMs) of the mGluR5 receptor. nih.gov These compounds bind to an allosteric site within the seven-transmembrane domain of the receptor, inhibiting its activation by the endogenous ligand glutamate. nih.gov
In a dedicated study, researchers optimized a series of this compound derivatives to enhance their potency and pharmacokinetic properties. nih.gov The optimization of substituents on the core structure led to the identification of several compounds with favorable profiles, including high oral bioavailability and long half-lives in both rats and monkeys. nih.gov A representative compound from this series demonstrated antidepressant-like effects in a rat forced swimming test, confirming the in vivo activity of this chemical class as mGluR5 NAMs. nih.gov
| Compound | Target | Modulation Type | Observed Preclinical Effect | Source |
|---|---|---|---|---|
| Representative Compound 13 | mGluR5 | Negative Allosteric Modulator (NAM) | Oral antidepressant-like effect in the rat forced swimming test. | nih.gov |
Positive allosteric modulators (PAMs) are compounds that bind to an allosteric site on a receptor and potentiate the effect of the endogenous agonist. nih.gov In the context of mGluR5, PAMs enhance the receptor's response to glutamate. nih.gov This mechanism is of interest for treating CNS disorders like schizophrenia, as it may help to correct for hypothesized N-methyl-D-aspartate (NMDA) receptor hypofunction without causing the excitotoxicity associated with direct NMDA receptor activation. nih.govnih.gov
While the development of mGluR5 PAMs is an active area of research, preclinical studies have focused on other heterocyclic scaffolds, such as 1H-pyrazolo[3,4-b]pyridines. nih.gov These compounds have been shown to improve cognitive performance in rodent models. nih.gov Currently, there is a lack of specific research identifying compounds with the this compound core structure that function as mGluR5 PAMs.
The pyridine heterocycle is a privileged scaffold in medicinal chemistry, and its derivatives have the potential to interact with a wide array of CNS targets. nih.gov However, specific preclinical studies detailing the engagement of this compound derivatives with other neurotransmitter receptors, besides mGluR5, are not extensively reported in the available literature. A screening of the pyridine alkaloid cotinine, for instance, found it was relatively inactive across more than seventy different neurotransmitter receptors, transporters, and enzymes, highlighting that CNS activity is not guaranteed for all pyridine-containing compounds. nih.gov
Structure Activity Relationship Sar Studies of 4,5,6,7 Tetrahydrooxazolo 4,5 C Pyridine Derivatives
Influence of Substituent Position and Chemical Nature on Biological Activity
The biological activity of 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine derivatives is highly dependent on the nature and position of substituents on both the oxazole (B20620) and pyridine (B92270) rings. nih.govmdpi.com Modifications at different positions can lead to significant changes in the compound's interaction with its biological target, affecting its efficacy and selectivity. researchgate.net
The oxazole ring is a key component of the this compound scaffold, and modifications to this ring can have a profound impact on biological activity. The substitution pattern on the oxazole ring plays a pivotal role in determining the pharmacological profile of these derivatives. nih.gov For instance, the presence of specific substituents can modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity to target proteins. semanticscholar.org
Substitution at C2-position: The C2-position of the oxazole ring is a common site for modification. The introduction of various aryl and alkyl groups at this position has been explored to enhance biological activity. For example, in a series of oxazolo[5,4-d]pyrimidine (B1261902) derivatives, an isoxazole (B147169) substituent at the 2-position was found to be favorable for their cytotoxic activity against cancer cell lines. nih.gov
The introduction of substituents on the pyridine ring can influence the molecule's solubility, lipophilicity, and ability to form hydrogen bonds, all of which are important for its pharmacokinetic and pharmacodynamic properties. For instance, the addition of polar groups can enhance water solubility, which is often a desirable characteristic for drug candidates.
N-substitution on the Pyridine Ring: The nitrogen atom of the pyridine ring is a key site for modification. N-acylation and N-alkylation have been shown to influence the biological activity of related heterocyclic compounds. nih.gov In a study on tetrahydroimidazo[4,5-c]pyridine derivatives, N-acyl and N-benzyl substitutions were found to be important for their inhibitory activity against Porphyromonas gingivalis glutaminyl cyclase. nih.gov Specifically, an N5-benzoyl moiety demonstrated superior activity compared to other acyl groups, highlighting the importance of the substituent's structure and its distance from the core scaffold. nih.gov
The introduction of alkyl and aryl substituents at various positions on the this compound scaffold plays a significant role in determining the potency and selectivity of the resulting derivatives. nih.govnih.gov These substituents can influence the molecule's interaction with its biological target through steric, electronic, and hydrophobic interactions.
The size, shape, and electronic nature of the alkyl and aryl groups can be fine-tuned to optimize the compound's binding affinity and selectivity for a specific target. nih.gov For example, the presence of a bulky aryl group might be necessary to occupy a specific hydrophobic pocket in the target protein, thereby enhancing potency. researchgate.net Conversely, a smaller alkyl group might be preferred to avoid steric clashes and improve selectivity.
In the context of anticancer activity, a study on oxazolo[5,4-d]pyrimidine derivatives revealed that the nature of the amino chain at position 7 of the condensed heterocyclic system had a significant impact on their cytotoxic effects. nih.gov Specifically, a derivative with a 3-(N,N-dimethylamino)propyl substituent was found to be the most potent against the HT29 colon adenocarcinoma cell line. nih.gov This finding underscores the importance of the length and nature of the alkyl chain in determining the biological activity of these compounds.
Furthermore, molecular docking studies on oxazolo[4,5-b]pyridine-based triazoles have shown that the presence of different aryl substituents can lead to efficient inhibition of human dihydroorotate (B8406146) dehydrogenase (hDHODH), a potential target for anticancer drugs. researchgate.net The docking studies indicated that the substituents on the aryl ring play a crucial role in the binding interactions with the active site of the enzyme. researchgate.net
Table 1: Effect of Substituents on the Biological Activity of this compound Derivatives
| Scaffold | Substituent Position | Substituent | Biological Activity | Reference |
| Oxazolo[5,4-d]pyrimidine | 2 | Isoxazole | Anticancer | nih.gov |
| Oxazolo[5,4-d]pyrimidine | 7 | 3-(N,N-dimethylamino)propyl | Anticancer (HT29) | nih.gov |
| Tetrahydroimidazo[4,5-c]pyridine | N5 | Benzoyl | PgQC Inhibition | nih.gov |
| Oxazolo[4,5-b]pyridine-triazole | Aryl ring | Various | Anticancer (hDHODH inhibition) | researchgate.net |
Chiral Considerations and Stereoisomeric Activity Profiles
The presence of stereocenters in this compound derivatives introduces the possibility of stereoisomers, which can exhibit different biological activities. The three-dimensional arrangement of atoms in a molecule can significantly influence its interaction with chiral biological targets such as enzymes and receptors. Therefore, the evaluation of the stereoisomeric activity profiles of these compounds is a critical aspect of their development as therapeutic agents.
While specific studies on the chiral separation and differential activity of this compound enantiomers are not extensively detailed in the provided search results, the importance of chirality is highlighted in related heterocyclic systems. For instance, in the development of 4-(R)-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridines as P2X7 receptor antagonists, the specific (R)-configuration at the 4-position was found to be crucial for their potency and selectivity. nih.gov This suggests that the stereochemistry of substituents on the tetrahydro-pyridine ring can have a profound impact on the biological activity of the entire scaffold.
The synthesis of chiral fused tetrazole pyrazine (B50134) derivatives from α-amino acids also underscores the importance of stereochemistry in the design of biologically active compounds. clockss.org The use of chiral starting materials allows for the preparation of enantiomerically pure compounds, which is essential for studying their differential effects on biological systems.
Although direct evidence for the differential activity of this compound stereoisomers is limited in the provided context, the principles of stereopharmacology suggest that the individual enantiomers of chiral derivatives are likely to exhibit distinct pharmacological profiles. The separation and biological evaluation of these stereoisomers would be a crucial step in the lead optimization process to identify the more potent and selective enantiomer for further development.
Rational Design Principles Derived from SAR for Lead Optimization
The structure-activity relationship (SAR) data gathered from studies on this compound and related heterocyclic derivatives provide a foundation for the rational design of new and improved compounds. mdpi.com By understanding how different structural modifications affect biological activity, researchers can make informed decisions to optimize lead compounds for desired therapeutic properties. nih.gov
One of the key principles derived from SAR studies is the importance of scaffold hopping and isosteric replacements. dmed.org.ua For example, the oxazolo[4,5-b]pyridine (B1248351) scaffold can be considered a bioisostere of the purine (B94841) nucleus, which is a common motif in many biologically active molecules. dmed.org.ua This similarity allows for the design of novel compounds that can interact with the same biological targets as purine-based drugs but with potentially improved properties.
The optimization of lead compounds often involves a multi-parameter approach, where several properties such as potency, selectivity, and pharmacokinetic profile are considered simultaneously. nih.gov For instance, in the development of Smoothened (Smo) antagonists, a series of novel tetrahydrothiazolopyridine derivatives were developed through scaffold morphing of known antagonists. nih.gov This approach led to compounds with excellent Hh signaling inhibition and improved solubility and oral bioavailability. nih.gov
Molecular modeling and computational chemistry play a crucial role in the rational design process. nih.gov These tools can be used to visualize the binding of ligands to their target proteins and to predict the effects of structural modifications on binding affinity and selectivity. researchgate.net For example, molecular docking studies on oxazolo[4,5-b]pyridine-based triazoles helped to identify key interactions with the active site of hDHODH and to guide the design of more potent inhibitors. researchgate.net
Table 2: Rational Design Principles for Lead Optimization
| Principle | Description | Example | Reference |
| Scaffold Hopping | Replacing the core scaffold of a known active compound with a different but structurally related scaffold to discover novel chemical series with improved properties. | Development of tetrahydrothiazolopyridine derivatives as Smo antagonists by morphing known antagonist scaffolds. | nih.gov |
| Bioisosteric Replacement | Replacing a functional group or a part of a molecule with another group that has similar physical or chemical properties to enhance the desired biological or physical properties of a compound without making significant changes in the chemical structure. | The oxazolo[4,5-b]pyridine scaffold as a bioisostere of the purine nucleus. | dmed.org.ua |
| Multi-parameter Optimization | Simultaneously optimizing multiple properties of a lead compound, such as potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. | Optimization of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives as mGluR2 NAMs, considering potency, selectivity, and ADMET properties. | nih.gov |
| Structure-Based Drug Design | Using the three-dimensional structure of the biological target to guide the design of new ligands. | Molecular docking studies of oxazolo[4,5-b]pyridine-based triazoles to guide the design of hDHODH inhibitors. | researchgate.net |
Computational Approaches in the Research of 4,5,6,7 Tetrahydrooxazolo 4,5 C Pyridine
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In drug discovery, this is crucial for understanding how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme. The process involves sampling a high number of possible conformations and orientations of the ligand within the target's binding site and scoring them based on their binding affinity.
In the context of scaffolds related to 4,5,6,7-Tetrahydrooxazolo[4,5-C]pyridine, molecular docking has been instrumental. For instance, in a study on 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives, which are structurally similar, computer-aided drug design was used to identify lead compounds targeting the c-Met kinase, a protein implicated in various cancers. nih.gov The docking simulations in this study likely revealed key interactions, such as hydrogen bonds and hydrophobic contacts, between the pyridine-based core and the amino acid residues in the ATP-binding pocket of the c-Met kinase. This information is vital for predicting the inhibitory potential of the designed compounds.
Similarly, research on thiazolo[4,5-b]pyridine (B1357651) derivatives utilized molecular docking to preselect compounds for in vitro anti-inflammatory activity testing. researchgate.netnih.gov The docking studies were performed against cyclooxygenase (COX) enzymes, highlighting the potential of these heterocyclic systems to fit within the active sites of these targets. researchgate.netnih.gov
A hypothetical molecular docking study of this compound against a chosen kinase would likely involve the interactions summarized in the table below.
| Interaction Type | Potential Interacting Residue (Example Kinase) | Part of this compound Involved |
| Hydrogen Bond | Hinge region backbone amide | Pyridine (B92270) nitrogen, Oxazole (B20620) nitrogen |
| Hydrophobic Interaction | Hydrophobic pocket residues | Tetrahydropyridine (B1245486) ring |
| Pi-stacking | Aromatic residues (e.g., Phenylalanine) | Oxazole ring |
Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Dynamics
Molecular dynamics (MD) simulations provide a deeper understanding of the physical movements of atoms and molecules over time. Following molecular docking, MD simulations can be used to assess the stability of the predicted ligand-target complex and to observe the dynamic changes in the ligand's conformation and the protein's structure upon binding. This technique offers a more realistic representation of the biological environment.
While direct MD simulation studies on this compound are not publicly documented, their application in related systems underscores their importance. For example, MD simulations performed on inhibitors of cyclin-dependent kinases (CDKs) help to understand why certain compounds show greater potency against specific kinases like CDK4 over CDK2 or CDK6. These simulations can reveal subtle differences in the stability of the drug-target complex and the network of interactions over time.
In a study of 3Н-Thiazolo[4,5-b]pyridin-2-one derivatives, another related scaffold, flexible docking simulations, which share principles with MD, were used to explore possible action mechanisms with cyclooxygenase pathway enzymes. dmed.org.ua These simulations indicated the formation of stable complexes and the proper orientation of the ligands within the enzyme active sites. dmed.org.ua An MD simulation for a this compound derivative bound to a target would aim to confirm the stability of the docked pose and identify key stable interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By analyzing a series of compounds with known activities, QSAR can identify the physicochemical properties, or "descriptors," that are most influential for the observed activity. These models can then be used to predict the activity of new, untested compounds.
QSAR studies have been effectively applied to pyridine-based heterocyclic systems. For example, a QSAR study on thiazolo[4,5-b]pyridine derivatives as H3 receptor antagonists was performed to develop models for drug design. Another QSAR analysis on thiazolo[4,5-b]pyridines as antioxidant agents revealed the significant influence of topological structure, atom and bond type counts, physicochemical properties, and quantum-chemical parameters on their free radical scavenging effect. google.com
For a series of this compound derivatives, a QSAR study would involve the steps outlined below.
| QSAR Modeling Step | Description | Example Descriptors for this compound Derivatives |
| Data Collection | Synthesize and test a series of derivatives for a specific biological activity. | A series of analogs with varying substituents on the pyridine nitrogen or other positions. |
| Descriptor Calculation | Calculate various molecular descriptors for each compound. | Molecular Weight, LogP (lipophilicity), Polar Surface Area, number of hydrogen bond donors/acceptors. |
| Model Building | Use statistical methods to build a regression model correlating descriptors with activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. |
| Model Validation | Validate the predictive power of the model using internal and external test sets. | Cross-validation (leave-one-out), prediction of the activity of a set of compounds not used in model building. |
Virtual Screening Methodologies for Novel Ligand Identification
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Virtual screening can be either ligand-based or structure-based. Ligand-based virtual screening uses the structure of known active compounds to find others with similar properties, while structure-based virtual screening uses the 3D structure of the target protein to dock and score candidate ligands.
An innovative in silico approach known as the NTD Drug Discovery Booster has been used for imidazo[1,2-a]pyridine, a related heterocyclic system. chiralen.com This involved collaborative rounds of virtual ligand-based screening across large, proprietary pharmaceutical company databases to identify both close analogs and structurally different compounds with the same base pharmacophore. chiralen.com This highlights how virtual screening can rapidly expand on a hit chemotype. chiralen.com
A virtual screening campaign to find novel ligands with the this compound core would typically follow the workflow presented in the table.
| Virtual Screening Stage | Description |
| Library Preparation | A large database of chemical compounds is prepared for screening (e.g., ZINC, ChEMBL). |
| Target or Pharmacophore Preparation | The 3D structure of the biological target is prepared for docking, or a pharmacophore model is built based on known active ligands. |
| Docking/Screening | The compound library is computationally docked into the target's active site or filtered based on the pharmacophore model. |
| Hit Selection and Filtering | The top-scoring compounds are selected and filtered based on properties like drug-likeness (e.g., Lipinski's rule of five) and visual inspection. |
| Experimental Validation | The most promising candidates are purchased or synthesized for experimental testing. |
Structure-Based Drug Design (SBDD) Applications
Structure-Based Drug Design (SBDD) is a drug discovery paradigm that relies on the knowledge of the three-dimensional structure of the biological target. By understanding the shape and properties of the binding site, new molecules can be designed or existing ones modified to achieve a better fit and higher affinity. This is an iterative process involving computational design, chemical synthesis, and biological testing.
SBDD has been successfully applied to design novel inhibitors based on related tetrahydro-fused pyridine scaffolds. For example, a series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were designed as c-Met inhibitors based on the structure of the kinase. nih.gov This led to the synthesis of compounds with low nanomolar inhibitory activity. nih.gov Similarly, SBDD was used to improve the binding affinity of pyrimido[4,5-c]pyridazine (B13102040) derivatives as dihydropteroate (B1496061) synthase inhibitors by identifying and addressing unfavorable interactions in a known inhibitor.
The application of SBDD to this compound would involve a cycle of design, synthesis, and testing.
| SBDD Cycle Step | Action | Rationale |
| 1. Target-Ligand Structure Determination | Obtain the 3D structure of the target protein in complex with a this compound fragment or lead compound (via X-ray crystallography or cryo-EM). | To visualize the binding mode and identify sites for modification. |
| 2. In Silico Design | Use computational tools to design modifications to the lead compound to improve interactions with the target. | To rationally enhance binding affinity, selectivity, or other properties. |
| 3. Chemical Synthesis | Synthesize the newly designed compounds. | To produce the physical molecules for testing. |
| 4. Biological Evaluation | Test the new compounds for their activity against the target and in cellular assays. | To determine if the design strategy was successful. |
| 5. Iteration | Use the new biological data and potentially new structural information to inform the next round of design. | To progressively optimize the lead compound. |
Preclinical Pharmacological Evaluation and Therapeutic Potential in Research Models
In Vitro Efficacy Assessments in Cellular and Enzyme Assays
Derivatives of the tetrahydro-heterocycle-fused pyridine (B92270) scaffold have been extensively evaluated in vitro, demonstrating potent and selective inhibitory activities against a range of molecular targets implicated in cancer and other diseases.
Specifically, 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have been identified as a new class of Heat shock protein 90 (Hsp90) inhibitors. nih.gov Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins that are critical for tumor cell proliferation and survival. Certain compounds from this series exhibit both significant binding to Hsp90 and potent inhibition of cancer cell growth. nih.gov For instance, some of these isoxazole (B147169) derivatives have shown significant antiproliferative and pro-apoptotic effects in human erythroleukemic K562 cells.
In a similar vein, a series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were designed as inhibitors of the c-Met kinase, a receptor tyrosine kinase whose dysregulation is linked to multiple tumor types. nih.gov One of the most promising compounds from this series, compound 8c , displayed a potent inhibitory activity against c-Met with an IC₅₀ of 68 nM and showed low micromolar cellular potency against MKN45 and EBC-1 cancer cell lines. nih.gov This compound also demonstrated over 50-fold selectivity against other tested tyrosine kinases. nih.gov
Furthermore, thiazolo[5,4-b]pyridine (B1319707) derivatives have been developed to overcome resistance to existing cancer therapies. One such derivative, 6r , was identified as a potent inhibitor of c-KIT, a receptor tyrosine kinase involved in gastrointestinal stromal tumors (GIST). semanticscholar.org Notably, this compound was effective against a c-KIT double mutant (V560G/D816V) that confers resistance to imatinib (B729), a standard therapy. semanticscholar.org In cellular assays, derivative 6r showed significantly higher anti-proliferative activity on HMC1.2 cells, which harbor c-KIT mutations, compared to imatinib. semanticscholar.org
The versatility of this scaffold is further highlighted by the discovery of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key mediator of necroptotic cell death. nih.gov
Interactive Table 1: In Vitro Efficacy of Tetrahydro-heterocycle-fused Pyridine Derivatives
| Compound Class | Target | Key Findings | Reference Compound(s) | Cell Lines | IC₅₀/GI₅₀ Values |
|---|---|---|---|---|---|
| 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridine | Hsp90 | Potent cell growth inhibitory activity | - | K562 | - |
| 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine | c-Met Kinase | Potent and selective inhibition | Lead Compound 1 | MKN45, EBC-1 | Compound 8c : 68 nM (c-Met), low µM (cells) |
| Thiazolo[5,4-b]pyridine | c-KIT (wild-type and mutant) | Overcomes imatinib resistance | Imatinib | HMC1.2 | Derivative 6r : GI₅₀ significantly lower than imatinib |
| 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine | RIP1 Kinase | Potent inhibition of necroptosis | - | Mouse and Human cells | - |
In Vivo Efficacy Studies in Relevant Animal Models (e.g., Neurodegenerative, Cancer Models)
The promising in vitro activity of these compounds has led to their evaluation in various animal models of disease, where they have demonstrated significant therapeutic potential.
In the field of neurodegeneration, a derivative from the 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine series, compound 22 , was assessed in a mouse model of multiple sclerosis, known as experimental autoimmune encephalomyelitis (EAE). nih.gov Oral administration of this RIP1 kinase inhibitor was found to attenuate the progression of the disease, highlighting its potential as a treatment for neuroinflammatory conditions. nih.gov
In oncology, the in vivo efficacy of pyrazolopyridine derivatives has been investigated. A study on new 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines reported that the most potent analogues were able to inhibit tumor growth in an orthotopic breast cancer mouse model without causing systemic toxicity. semanticscholar.org Another study on pyrazolopyridine and pyridopyrazolopyrimidine derivatives in an Ehrlich ascites carcinoma model in mice showed remarkable anticancer activity for several synthesized compounds. researchgate.net Specifically, 4-chloro-pyridopyrazolopyrimidine (4 ) and N-benzylidene-pyridopyrazolopyrimidin-4-yl-hydrazine (6a ) exhibited potent in vivo anticancer activity, with tumor growth inhibition of 47.62% and 47.86%, respectively. researchgate.net
While specific tumor growth inhibition data for 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives in xenograft models is not detailed in the provided search results, the potent in vitro activity against targets like c-Met suggests potential for in vivo efficacy. nih.gov
Interactive Table 2: In Vivo Efficacy of Tetrahydro-heterocycle-fused Pyridine Derivatives
| Compound Class | Animal Model | Disease | Key Findings |
|---|---|---|---|
| 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine | Mouse EAE Model | Multiple Sclerosis | Attenuated disease progression |
| 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridine | Orthotopic Breast Cancer Mouse Model | Breast Cancer | Inhibited tumor growth with no systemic toxicity |
| Pyridopyrazolopyrimidine | Ehrlich Ascites Carcinoma Mouse Model | Cancer | Up to 47.86% tumor growth inhibition |
Brain Penetration and Receptor Occupancy Determinations in Rodent and Non-Human Primate Models
A critical factor for drugs targeting central nervous system (CNS) disorders is their ability to cross the blood-brain barrier and engage with their intended targets within the brain. Several derivatives of the tetrahydro-heterocycle-fused pyridine scaffold have been optimized for CNS penetration.
A series of 4-(R)-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridines were developed as potent and selective antagonists of the P2X7 receptor, which is implicated in mood disorders. documentsdelivered.com These compounds were found to have good partitioning into the CNS and demonstrated robust in vivo target engagement after oral dosing. documentsdelivered.com Improvements in metabolic stability led to the identification of JNJ-54175446 (14 ) as a clinical candidate. documentsdelivered.com
Similarly, 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives designed as RIP1 kinase inhibitors were found to be brain-penetrating. nih.gov Compound 22 from this series was not only orally available but also possessed an excellent pharmacokinetic profile conducive to CNS activity. nih.gov The assessment of brain to plasma ratios is a key metric in determining CNS penetration. nih.gov While specific ratios for all discussed compounds are not available, the progression of compounds like JNJ-54175446 to clinical development for CNS indications underscores their successful optimization for brain exposure. documentsdelivered.com
Interactive Table 3: Brain Penetration and Receptor Occupancy
| Compound Class | Target | Models | Key Findings |
|---|---|---|---|
| 4-(R)-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine | P2X7 Receptor | Rodent | Good CNS partitioning, robust in vivo target engagement |
| 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine | RIP1 Kinase | Rodent | Orally available and brain-penetrating |
Exploratory Studies of Behavioral and Pharmacological Effects (e.g., Antidepressant-like Effects)
The engagement of specific CNS targets by these compounds has translated into observable behavioral effects in preclinical models, particularly in the context of mood disorders.
Derivatives of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine (B1600622) have been investigated for their pharmacological effects. For example, 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol has been noted for its activity at GABA-A receptors. nih.gov
More specifically, P2X7 receptor antagonists from the 4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine series have shown effects in models of schizophrenia and seizure models, and have been investigated for the treatment of mood disorders. documentsdelivered.com The rationale for this is the role of the P2X7 receptor in neuroinflammation, which is increasingly linked to the pathophysiology of depression.
Furthermore, a series of 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives were synthesized and evaluated for antidepressant activity using the forced swim test and tail suspension test in mice. Several of these compounds exhibited better antidepressant activity than the control group.
Interactive Table 4: Behavioral and Pharmacological Effects
| Compound Class | Pharmacological Effect | Test/Model | Key Findings |
|---|---|---|---|
| 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine | P2X7 antagonism | Models of schizophrenia, seizure, mood disorders | Efficacy in preclinical models of CNS disorders |
| 5-Aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine | Antidepressant-like | Forced swim test, tail suspension test | Significant antidepressant activity observed |
Broader Academic Applications and Analogue Research
Significance as Privileged Scaffolds in Heterocyclic Drug Discovery
The 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine core is a notable example of a privileged scaffold in the field of heterocyclic drug discovery. Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, thus serving as a fertile ground for the development of novel therapeutic agents. The fusion of an oxazole (B20620) ring with a tetrahydropyridine (B1245486) ring creates a unique three-dimensional structure that can be strategically modified to interact with a variety of protein binding sites.
The significance of this scaffold is highlighted by its presence in compounds designed to target critical proteins involved in disease pathways. For instance, derivatives of the isosteric 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine (B1600622) have been synthesized and investigated as inhibitors of Hsp90 (Heat shock protein 90), a key target in cancer therapy. nih.gov These compounds have demonstrated the ability to bind to Hsp90 and exhibit potent inhibitory activity against cancer cell growth. nih.gov The versatility of the scaffold allows for substitutions at various positions, such as the N-5 position, which has been shown to be crucial for activity. nih.gov
The concept of privileged scaffolds is rooted in the observation that certain heterocyclic systems are recurrent motifs in biologically active molecules. The this compound framework, with its combination of a hydrogen bond acceptor (oxazole oxygen), a hydrogen bond donor/acceptor (pyridine nitrogen), and a flexible saturated ring, presents multiple points for interaction with biological macromolecules. This inherent versatility makes it an attractive starting point for the design of compound libraries aimed at screening for new drug candidates against a wide array of diseases.
Research on Isosteric and Bioisosteric Analogues (e.g., Thiazolo[5,4-c]pyridine (B153566), Pyrazolo[4,3-c]pyridine)
The exploration of isosteric and bioisosteric analogues of this compound is a key strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of lead compounds. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool for optimizing drug candidates. nih.gov
Thiazolo[5,4-c]pyridine Analogues: A prominent isosteric analogue is the thiazolo[5,4-c]pyridine scaffold, where the oxygen atom of the oxazole ring is replaced by a sulfur atom. This substitution can lead to altered binding affinities, metabolic stability, and pharmacokinetic profiles. Research on 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (B62498) derivatives has been extensive. For example, these compounds have been investigated as muscarinic receptor agonists, serving as bioisosteres of arecoline. nih.gov The synthesis of various derivatives, including 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, has been reported for their utility in preparing more complex molecules. pharmaffiliates.com Furthermore, the fully aromatic thiazolo[5,4-b]pyridine (B1319707) scaffold has been identified as a privileged structure for developing inhibitors of kinases like c-KIT and phosphoinositide 3-kinase (PI3K), with some derivatives showing potent anticancer activity. nih.govnih.gov
Pyrazolo[4,3-c]pyridine and Pyrazolo[3,4-c]pyridine Analogues: The replacement of the oxazole ring with a pyrazole (B372694) ring gives rise to pyrazolopyridine scaffolds, which have also been a focus of significant research. The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine framework has been utilized to design novel inhibitors of the c-Met kinase, an important target in oncology. nih.gov Structure-based design has led to the synthesis of potent and selective c-Met inhibitors with this core structure. nih.gov Similarly, derivatives of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine have been discovered as potent, orally available, and brain-penetrating inhibitors of receptor-interacting protein 1 (RIP1) kinase, a target for neuroinflammatory diseases. nih.gov The aromatic pyrazolo[3,4-c]pyridine scaffold has also been explored for its utility in fragment-based drug discovery, owing to its structural similarity to purines. rsc.org
The table below summarizes some of the key isosteric and bioisosteric analogues and their investigated therapeutic targets.
| Scaffold | Investigated Therapeutic Target(s) |
| 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine | Hsp90 nih.gov |
| 4,5,6,7-Tetrahydroisothiazolo[4,5-c]pyridine | Muscarinic receptors nih.gov |
| Thiazolo[5,4-b]pyridine | c-KIT, PI3K nih.govnih.gov |
| 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine | c-Met kinase nih.gov |
| 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine | RIP1 kinase nih.gov |
| Pyrazolo[3,4-b]pyridine | TRK, TBK1 rsc.orgnih.gov |
Development as Chemical Probes for Investigating Biological Systems
While direct evidence for the development of this compound itself as a chemical probe is not extensively documented in the provided search results, the broader class of related heterocyclic scaffolds holds significant promise in this area. Chemical probes are small molecules used to study and manipulate biological systems, and the structural features of these scaffolds make them suitable candidates for such applications.
The development of potent and selective inhibitors based on isosteric scaffolds, such as the pyrazolo[4,3-c]pyridine derivatives for c-Met, provides valuable tools for dissecting the role of these kinases in cellular signaling pathways. nih.gov A selective inhibitor can be used to probe the physiological and pathological functions of its target protein.
Furthermore, the synthesis of various functionalized analogues of these heterocyclic systems opens up the possibility of incorporating reporter groups, such as fluorescent tags or biotin, to create probes for imaging, affinity purification, and target identification studies. The ability to systematically modify the scaffold at different positions is crucial for developing probes with the desired properties of potency, selectivity, and appropriate physicochemical characteristics for cell-based assays.
The isosteric relationship with purines also suggests that these scaffolds could be developed into probes for a wide range of purine-binding proteins, including kinases, G-protein-coupled receptors, and metabolic enzymes. rsc.org The adaptability of the core structure allows for the fine-tuning of binding affinity and selectivity, which are critical attributes of a high-quality chemical probe.
Role as Versatile Building Blocks in Complex Organic Synthesis
The this compound ring system and its analogues serve as versatile building blocks in the synthesis of more complex organic molecules. Their inherent functionality and the ability to undergo various chemical transformations make them valuable intermediates for constructing diverse molecular architectures.
The synthesis of these scaffolds often involves multi-step sequences, which in turn provide access to a range of functionalized derivatives. For example, the synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines has been achieved through various methods, allowing for the introduction of different substituents on the thiophene ring. nih.gov These functionalized building blocks can then be used in subsequent reactions to build larger, more complex target molecules.
The reactivity of the different positions on the heterocyclic core can be exploited for selective modifications. For instance, in the case of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds, selective functionalization at the N-1, N-2, C-3, C-5, and C-7 positions has been demonstrated through a variety of reactions, including N-alkylation, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. rsc.org This vectorial functionalization is a powerful strategy for the rapid elaboration of a core scaffold into a library of diverse compounds.
The use of these heterocycles as starting materials is not limited to drug discovery. For instance, derivatives of 4,5,6,7-tetrahydro- nih.govnih.govnih.govtriazolo[1,5-a]pyridine have been employed in the construction of bicyclic fused triazolium ionic liquids, which have applications in materials science, such as in dye-sensitized solar cells and for the selective extraction of metal ions. mdpi.com
The following table highlights some of the synthetic transformations that underscore the utility of these scaffolds as building blocks.
| Scaffold | Synthetic Transformation | Application |
| 5-Halo-1H-pyrazolo[3,4-c]pyridine | Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination | Fragment-based drug discovery rsc.org |
| 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine (B1352387) | Various substitution reactions on the thiophene ring | Synthesis of PNMT inhibitors nih.gov |
| 4,5,6,7-Tetrahydro- nih.govnih.govnih.govtriazolo[1,5-a]pyridine | Precursor for bicyclic fused triazolium ionic liquids | Materials science mdpi.com |
| Thiazolo[4,5-b]pyridine (B1357651) | Friedländer reaction on a solid support | Synthesis of diverse thiazolopyridine derivatives acs.org |
Patent Landscape Analysis from an Academic Research Perspective
Review of Patent Applications for Novel Synthetic Routes and Intermediates of 4,5,6,7-Tetrahydrooxazolo[4,5-C]pyridine Derivatives
Patent applications concerning the synthesis of oxazolopyridine derivatives often focus on efficient methods for constructing the fused bicyclic system. These patents are crucial for academic chemists as they protect specific methodologies and intermediates, thereby challenging researchers to devise novel, non-infringing, and potentially more efficient synthetic pathways.
Key strategies revealed in the patent literature for related compounds often involve the cyclization of suitably substituted aminopyridine precursors. For instance, patents covering oxazolo[4,5-b]pyridine (B1248351) derivatives describe the cyclization of 2-amino-3-hydroxypyridine with various reagents. A common patented approach involves reacting an aminohydroxypyridine with carboxylic acid derivatives under acidic conditions, often at elevated temperatures, to form the oxazole (B20620) ring.
While patents specifically detailing the synthesis of the saturated this compound are not prevalent, the patent for the isomeric compound Gaboxadol (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol) provides a template for the types of synthetic strategies that are patented in this area google.com. Patent WO2016150953A1, for example, claims a novel process starting from pyrrolidin-2-one to produce a key intermediate, dialkyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate, which is then elaborated to the final fused-ring product google.com. This protection of key intermediates is a common industrial strategy that academic researchers must navigate.
From an academic viewpoint, these patents underscore the industrial importance of developing cost-effective and scalable syntheses. They also highlight opportunities for academic innovation in areas such as:
Catalysis: Developing novel catalysts for milder and more efficient cyclization reactions.
Asymmetric Synthesis: Creating enantiomerically pure derivatives, which is often a critical step for developing selective therapeutics.
Flow Chemistry: Adapting patented batch processes to continuous flow systems for improved safety and scalability.
Table 1: Patented Synthetic Strategies for Tetrahydro-Fused Pyridine (B92270) Systems and Analogs
| Patent ID | Compound Class | Patented Method/Intermediate | Starting Material | Relevance to Academic Research |
|---|---|---|---|---|
| WO2016150953A1 | Tetrahydroisoxazolo[5,4-c]pyridine | Process to obtain dimethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate as a key intermediate google.com. | Pyrrolidin-2-one google.com | Highlights patent focus on novel routes to key intermediates for the tetrahydropyridine (B1245486) core. |
| EP0412899B1 | Oxazolo[4,5-b]pyridine | Cyclization of a (chloro-2-ethyl)-1-aryl-4-piperazine derivative with a substituted pyridine core google.com. | 5-hydroxy-2-methyl-pyridine google.com | Demonstrates a modular synthesis approach where the pyridine and piperazine moieties are combined and cyclized. |
Examination of Patent Claims Related to Novel Biological Uses and Therapeutic Modalities in Research
The patent literature is a primary source for understanding the therapeutic targets and disease indications being pursued for a given chemical scaffold. For the broader class of oxazolopyridines and their isomers, patent claims cover a range of biological activities.
A significant area of interest, particularly evident in the academic literature for the closely related 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine scaffold, is the inhibition of Heat Shock Protein 90 (Hsp90) for oncological applications researchgate.netnih.gov. Academic studies have demonstrated that derivatives of this class show potent cell growth inhibitory activity, suggesting a strong rationale for patenting these compounds as anti-cancer agents researchgate.net. These publications form the scientific basis that often precedes and supports patent filings.
Patents for related structures claim a variety of uses. For example, patent EP0412899B1 claims oxazolo[4,5-b]pyridine derivatives for use as pure analgesics, noting their advantageous lack of anti-inflammatory side effects google.com. This highlights a strategy of developing drugs with improved safety profiles. Furthermore, patents for other tetrahydro-fused pyridine heterocycles, such as the imidazo[4,5-c]pyridine core, claim utility in treating hypertension and complications from diabetes, indicating the versatility of the underlying saturated pyridine ring system in drug design google.comwipo.int.
For academic researchers, these patents are instructive, pointing towards:
Validated Targets: The focus on Hsp90 inhibition in cancer suggests that this is a commercially relevant target for this heterocyclic family.
Therapeutic Diversification: Claims for analgesic and antihypertensive activities suggest that academic screening of novel this compound derivatives against a wider range of biological targets could yield new, patentable discoveries.
Structure-Activity Relationship (SAR) Gaps: Patent claims often cover a broad chemical space. Academics can explore SAR within the non-claimed or exemplified space to identify compounds with superior potency or selectivity.
Table 2: Patented Therapeutic Applications for Oxazolopyridine Derivatives and Related Heterocycles
| Patent ID | Compound Class | Claimed Biological Use / Therapeutic Modality | Molecular Target (if specified) |
|---|---|---|---|
| EP0412899B1 | Oxazolo[4,5-b]pyridine | Analgesic activity for pain treatment google.com. | Not specified |
| Academic Research | Tetrahydroisoxazolo[4,5-c]pyridine | Cytotoxic / Anti-cancer activity researchgate.netnih.gov. | Hsp90 (Heat Shock Protein 90) researchgate.netnih.gov |
| EP0245637A1 | Tetrahydroimidazo[4,5-c]pyridine | Antihypertensive activity google.com. | Angiotensin binding inhibition google.com |
| WO2002038153 | Tetrahydroimidazo[4,5-c]pyridine | Treatment of SSAO-mediated complications (e.g., diabetes) wipo.int. | SSAO (Semicarbazide-Sensitive Amine Oxidase) |
Impact of Patent Literature on Directing Future Academic Research Avenues and Collaborative Opportunities
The patent landscape acts as both a guide and a barrier for academic research. It delineates protected intellectual property while simultaneously revealing areas ripe for further exploration.
The existence of patents on specific synthetic routes directly incentivizes academic labs to pursue alternative and more innovative chemical methodologies. For example, discovering a novel catalytic system that circumvents a patented multi-step process for an intermediate could be a significant academic achievement and form the basis for a new patent or a collaborative venture.
Furthermore, patents claiming specific therapeutic uses often open the door for fundamental academic research into the mechanism of action. While a company may patent a compound for Hsp90 inhibition, an academic lab could investigate its effects on downstream signaling pathways, potential for overcoming drug resistance, or its activity in combination therapies—research that adds significant value and can lead to high-impact publications and follow-on patents.
The analysis of patent literature can also foster collaboration. When an academic group identifies a novel biological activity for a scaffold that has been patented for a different use by an industrial entity, it creates an opportunity for partnership. The academic lab can provide the biological expertise and initial findings, while the company holds the core intellectual property on the chemical matter, creating a synergistic relationship for further development.
Q & A
Q. What are the optimal synthetic routes for 4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine, and how can reaction conditions be optimized to improve yield?
The synthesis often involves cyclization of precursors under acidic or catalytic conditions. For example, multi-step protocols using organometallic zinc-amine bases or cyclocondensation reactions have been reported to form the fused oxazole-pyridine core . Yield optimization may require precise control of temperature, solvent polarity (e.g., THF or dioxane), and stoichiometric ratios of reagents. Computational modeling (DFT) can predict intermediates and guide reaction design .
Q. How can structural characterization of this compound derivatives be performed to confirm regioselectivity?
Techniques include:
- NMR spectroscopy : H and C NMR to assign proton environments and confirm ring fusion .
- X-ray crystallography : Resolve bond lengths/angles and validate DFT-optimized geometries .
- Mass spectrometry : Confirm molecular weight and fragmentation patterns . Discrepancies between experimental and theoretical data (e.g., bond angles) may indicate tautomerism or crystallographic packing effects .
Q. What are the key challenges in scaling up laboratory-scale synthesis of this compound?
Scalability issues arise from:
- Sensitivity of intermediates to moisture/oxygen.
- Low yields in cyclization steps due to competing side reactions (e.g., over-oxidation or ring-opening) .
- Purification difficulties caused by polar byproducts. Solutions include using flow chemistry or immobilized catalysts to enhance reproducibility .
Q. How does the electronic structure of this compound influence its reactivity?
The fused oxazole and pyridine rings create electron-deficient regions, making the compound susceptible to electrophilic substitution at the pyridine C-3 or C-5 positions. Frontier molecular orbital (FMO) analysis via DFT can predict reactive sites and guide functionalization strategies .
Q. What analytical methods are recommended for purity assessment?
- HPLC/UPLC : Quantify impurities using reverse-phase columns and UV detection.
- Elemental analysis : Verify C/H/N/O content within ±0.3% deviation.
- Thermogravimetric analysis (TGA) : Assess thermal stability and solvent residues .
Advanced Research Questions
Q. How can computational methods like DFT be applied to predict the biological activity of derivatives?
DFT calculations at the B3LYP/6-31G(d,p) level can model vibrational modes, charge distribution, and HOMO-LUMO gaps, which correlate with binding affinity to biological targets (e.g., enzymes or receptors). Molecular docking studies further simulate interactions with proteins like Hsp90 .
Q. What strategies resolve contradictions in reported biological activity data for analogs?
Discrepancies often arise from assay variability (e.g., cell line specificity) or structural modifications. For example, trifluoromethoxy-substituted derivatives show 70–80% anti-inflammatory activity in vitro but lower antimicrobial efficacy compared to methyl-substituted analogs. Systematic SAR studies and meta-analyses of PubChem/CAS datasets can clarify trends .
Q. How can regioselectivity be controlled in substitution reactions of the oxazole-pyridine core?
Regioselectivity depends on:
- Directing groups : Electron-withdrawing substituents (e.g., carboxylic acids) direct electrophiles to specific positions.
- Catalysts : Palladium or copper catalysts enable C-H activation at meta or para positions .
- Solvent effects : Polar aprotic solvents favor nucleophilic attack at the oxazole ring .
Q. What role does this scaffold play in designing Hsp90 inhibitors, and how does it compare to other heterocycles?
The this compound scaffold mimics ATP-binding motifs in Hsp90’s N-terminal domain. Its rigidity and hydrogen-bonding capacity improve binding affinity over flexible scaffolds. Derivatives with resorcinol moieties show IC values <100 nM in kinase inhibition assays .
Q. How can isotopic labeling or spectroscopic probes be incorporated into derivatives for mechanistic studies?
- C/N labeling : Track metabolic pathways via NMR or mass spectrometry.
- Fluorescent tags : Attach coumarin or BODIPY groups to monitor cellular uptake and localization .
- Photoaffinity probes : Use diazirine-modified analogs to crosslink target proteins for identification .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
